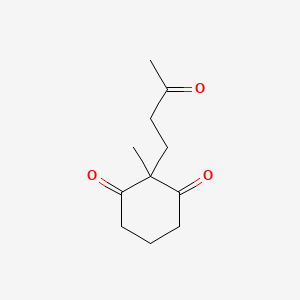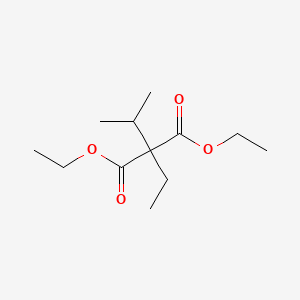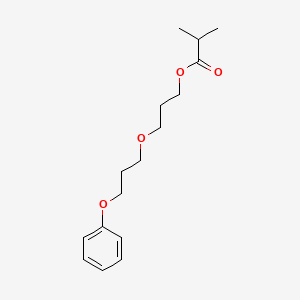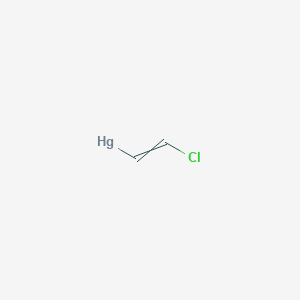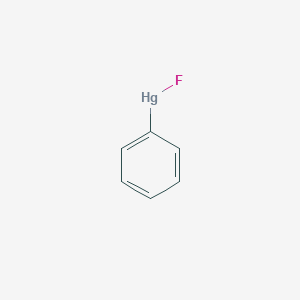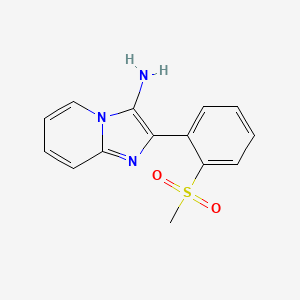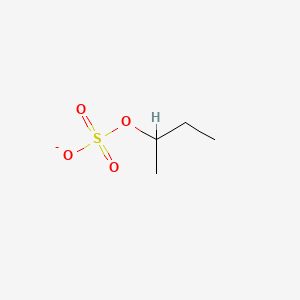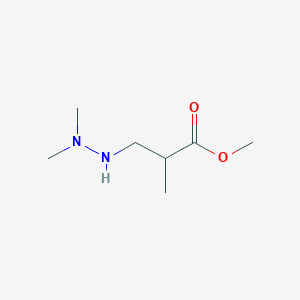
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate is a chemical compound with a unique structure that includes a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate typically involves the reaction of methyl acrylate with 1,1-dimethylhydrazine. The reaction is carried out under cooling conditions, followed by heating to form the desired product . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient purification techniques and optimization of reaction conditions are crucial to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2,2,2-trimethylhydrazinyl)propanoate
- Methyl 3-(2,2-dimethylhydrazino)propanoate
Uniqueness
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate is unique due to its specific hydrazine structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
4748-99-6 |
|---|---|
Formule moléculaire |
C7H16N2O2 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate |
InChI |
InChI=1S/C7H16N2O2/c1-6(7(10)11-4)5-8-9(2)3/h6,8H,5H2,1-4H3 |
Clé InChI |
WOYCSOQJDWFOLA-UHFFFAOYSA-N |
SMILES canonique |
CC(CNN(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)


